molecular formula C8H8N2S B15230686 Benzo[d]isothiazol-7-ylmethanamine

Benzo[d]isothiazol-7-ylmethanamine

Cat. No.: B15230686
M. Wt: 164.23 g/mol
InChI Key: JZMQETCFFFDRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isothiazol-7-ylmethanamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the larger family of isothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzo ring fused to the isothiazole core enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-7-ylmethanamine typically involves the cyclization of appropriate precursors containing nitrogen and sulfur. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to form the isothiazole ring. Another approach is the intramolecular cyclization of N-(2-halophenyl)thioureas in the presence of a base, which facilitates the formation of the C-S bond necessary for the isothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-7-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-7-ylmethanamine involves its interaction with specific molecular targets. For instance, in the context of its antimalarial activity, it inhibits the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway. This inhibition prevents the synthesis of essential isoprenoid precursors, thereby disrupting the growth and survival of the malaria parasite . The compound binds to the active site of the enzyme, forming a stable complex that inhibits its activity .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-7-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2

InChI Key

JZMQETCFFFDRLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CN)SN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.